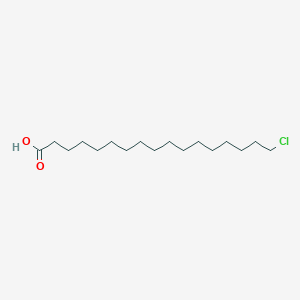
17-Chloroheptadecanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
17-Chloroheptadecanoic acid is a chlorinated fatty acid with the molecular formula C17H33ClO2 It is a derivative of heptadecanoic acid, where a chlorine atom is substituted at the 17th carbon position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 17-Chloroheptadecanoic acid typically involves the chlorination of heptadecanoic acid. One common method is the free radical chlorination, where heptadecanoic acid is treated with chlorine gas in the presence of ultraviolet light or a radical initiator. The reaction conditions usually include a controlled temperature and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process might include steps such as purification through distillation or recrystallization to obtain the desired purity level.
Chemical Reactions Analysis
Types of Reactions: 17-Chloroheptadecanoic acid can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The chlorine atom can be reduced to form heptadecanoic acid.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) can be used to replace the chlorine atom.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of heptadecanoic acid.
Substitution: Formation of various substituted heptadecanoic acids.
Scientific Research Applications
17-Chloroheptadecanoic acid has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex molecules and as a reagent in organic synthesis.
Biology: It is studied for its effects on cellular processes and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 17-Chloroheptadecanoic acid involves its interaction with cellular membranes and enzymes. The chlorine atom can influence the compound’s reactivity and interaction with biological molecules. It may target specific enzymes or receptors, altering their activity and affecting cellular functions.
Comparison with Similar Compounds
Heptadecanoic Acid: The non-chlorinated parent compound.
Chlorinated Fatty Acids: Other chlorinated derivatives of fatty acids, such as 16-chlorohexadecanoic acid.
Uniqueness: 17-Chloroheptadecanoic acid is unique due to the specific position of the chlorine atom, which can significantly alter its chemical and biological properties compared to other chlorinated fatty acids. This uniqueness makes it valuable for specific applications where such properties are desired.
Properties
Molecular Formula |
C17H33ClO2 |
|---|---|
Molecular Weight |
304.9 g/mol |
IUPAC Name |
17-chloroheptadecanoic acid |
InChI |
InChI=1S/C17H33ClO2/c18-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17(19)20/h1-16H2,(H,19,20) |
InChI Key |
SUMDPHDQRWPJGE-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCCCCCCl)CCCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















